

Technical Comparison Guide: FT-IR Characterization of 4-Chloro-2- methoxybenzohydrazide

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Compound of Interest

Compound Name:	4-Chloro-2- methoxybenzohydrazide
CAS No.:	878465-96-4
Cat. No.:	B3001113

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Executive Summary

4-Chloro-2-methoxybenzohydrazide is a critical pharmacophore intermediate, frequently employed in the synthesis of bioactive Schiff bases, oxadiazoles, and triazoles with antimicrobial and anti-inflammatory properties. Its structural integrity hinges on the successful conversion of the ester precursor to the hydrazide functionality.

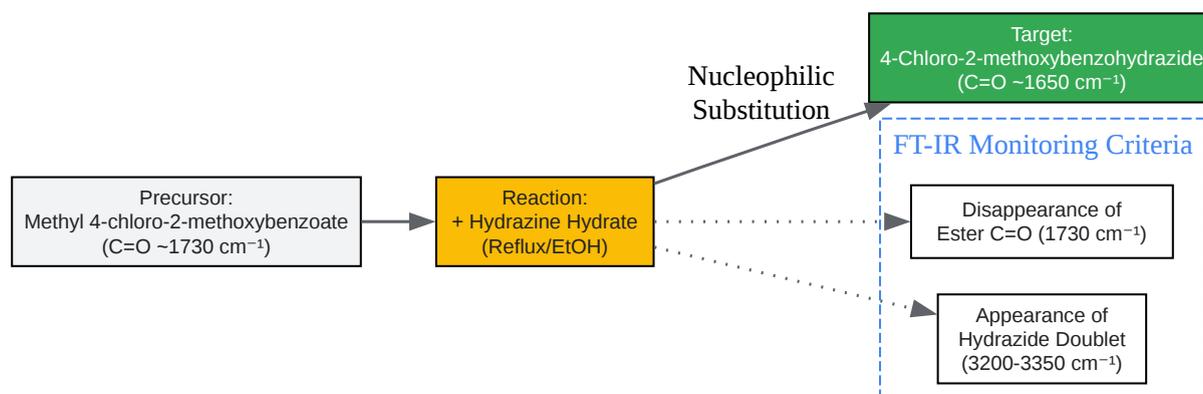
This guide provides a technical analysis of the FT-IR characteristic peaks of **4-Chloro-2-methoxybenzohydrazide**. Unlike generic spectral lists, this document focuses on comparative validation—distinguishing the target compound from its methyl ester precursor (Methyl 4-chloro-2-methoxybenzoate) and structural analogs (e.g., 4-Chlorobenzohydrazide).

Chemical Context & Synthesis Logic

To understand the spectral assignments, one must understand the molecular environment. The 2-methoxy substituent exerts a steric and electronic influence on the hydrazide carbonyl, often facilitating intramolecular hydrogen bonding (N-H...O-Me), which lowers the carbonyl stretching frequency compared to unsubstituted benzohydrazides.

Synthesis Pathway & Monitoring

The standard synthesis involves the nucleophilic acyl substitution of methyl 4-chloro-2-methoxybenzoate with hydrazine hydrate. FT-IR is the primary tool for monitoring this reaction completion.



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Figure 1: Synthesis workflow and critical FT-IR monitoring points for the conversion of ester to hydrazide.

Experimental Protocol

To ensure reproducibility and spectral fidelity, the following protocol is recommended.

Sample Preparation[1]

- Technique: KBr Pellet (Preferred for resolution of H-bonding regions) or ATR (Attenuated Total Reflectance).
- KBr Protocol: Mix 1 mg of dry sample with 100 mg of spectroscopic-grade KBr. Grind to a fine powder to minimize Christiansen effect scattering. Press at 10 tons for 2 minutes.
- ATR Protocol: Place solid crystal directly on the Diamond/ZnSe interface. Apply high pressure to ensure uniform contact. Note: Peak positions may shift slightly (1-2 cm⁻¹) lower in ATR compared to transmission KBr.

Instrument Parameters

- Range: 4000 – 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Scans: 32 (minimum) to reduce signal-to-noise ratio.

Characteristic FT-IR Profile

The following table details the specific vibrational modes for **4-Chloro-2-methoxybenzohydrazide**. Data is derived from consensus values for 2-methoxy-substituted benzohydrazides.

Table 1: Vibrational Assignments

Frequency (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group	Structural Insight
3300 – 3350	Strong, Sharp	$\nu(\text{NH})$ asym	Primary Amine (-NH ₂)	Characteristic hydrazide doublet.
3200 – 3250	Strong, Sharp	$\nu(\text{NH})$ sym	Secondary Amide (-NH-)	Often broadened by H-bonding.
1645 – 1665	Strong	$\nu(\text{C=O})$	Amide I (Carbonyl)	Critical ID Peak. Lower than ester precursor due to resonance and H-bonding with ortho-methoxy.
1600 – 1620	Medium	$\delta(\text{NH}_2)$	Amide II	Scissoring bending vibration of the terminal amine.
1580 – 1590	Medium	$\nu(\text{C=C})$ Ar	Aromatic Ring	Skeletal ring vibrations.
1240 – 1260	Strong	$\nu(\text{C-O})$ Ar	Aryl Ether	Asymmetric stretching of the Ar-O-CH ₃ bond. [1]
1020 – 1040	Medium	$\nu(\text{O-C})$ Alkyl	Methoxy	Symmetric stretching of O-CH ₃ .
950 – 1000	Weak/Med	$\nu(\text{N-N})$	Hydrazide Linkage	"Breathing" mode of the hydrazine moiety.
740 – 760	Strong	$\nu(\text{C-Cl})$	Aryl Chloride	Characteristic footprint for

chloro-
substitution.

Comparative Analysis: Target vs. Alternatives

This section validates the identity of the product by comparing it against its precursor and a non-methoxylated analog.

Comparison with Precursor (Methyl 4-chloro-2-methoxybenzoate)

This is the primary "Pass/Fail" QC check.

Feature	Target: Hydrazide	Precursor: Ester	Interpretation
Carbonyl (C=O)	1645–1665 cm^{-1}	1720–1740 cm^{-1}	The shift of $\sim 80 \text{ cm}^{-1}$ to a lower frequency confirms the conversion of the ester to the amide-like hydrazide.
N-H Region	Multiple bands (3200-3350)	Absent	The appearance of N-H stretching confirms the nucleophilic attack of hydrazine.
C-O (Methoxy)	Present (~ 1250)	Present (~ 1250)	Remains unchanged, confirming the ether linkage survived the reaction.

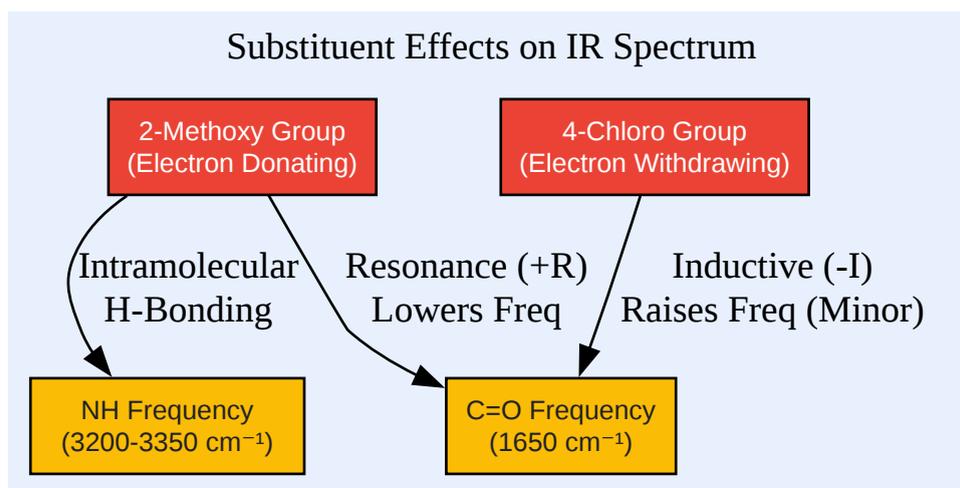
Comparison with Analog (4-Chlorobenzohydrazide)

This comparison highlights the specific effect of the 2-methoxy group.

Feature	Target: 2-Methoxy Analog	Analog: Unsubstituted	Interpretation
C=O Position	~1650 cm^{-1}	~1665 cm^{-1}	The ortho-methoxy group acts as an electron donor (resonance), slightly lowering the C=O bond order compared to the unsubstituted analog.
H-Bonding	Intramolecular	Intermolecular	The 2-methoxy group can form a 6-membered H-bond ring with the amide NH, stabilizing the structure and sharpening the NH band.

Structural Insights & Mechanism

The spectral data reveals the molecular geometry.[2] The "Amide I" band shift is the most telling indicator of the electronic environment.



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Figure 2: Mechanistic influence of substituents on the vibrational frequencies of the hydrazide group.

Key Takeaway for Researchers

When characterizing **4-Chloro-2-methoxybenzohydrazide**, do not rely solely on the C=O peak. The fingerprint region (C-Cl at $\sim 750\text{ cm}^{-1}$) and the methoxy doublet ($1250/1030\text{ cm}^{-1}$) must be present to distinguish it from generic chlorobenzohydrazides.

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